Dehydrofukinone

Vue d'ensemble

Description

Dehydrofukinone is a sesquiterpene compound with the molecular formula C₁₅H₂₂O . It is a naturally occurring compound found in various plants and is known for its distinctive aromatic properties. This compound has been studied for its potential biological activities, including its effects on the central nervous system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dehydrofukinone can be synthesized through a series of chemical reactions starting from simpler organic compounds. One notable method involves the reaction of 4-methyl-3-methoxycarbonyl-2-cyclohexen-1-one with butadiene to form diene adducts. These adducts undergo acetalization-reduction using lithium aluminium hydride, followed by mesylation and base treatment to yield intermediate compounds. Further functionalization and oxidation steps lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as essential oils of certain plants. The extraction process may include steam distillation followed by purification using chromatographic techniques to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Dehydrofukinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

Applications De Recherche Scientifique

Neuropharmacological Applications

DHF has been studied for its effects on the central nervous system, particularly its interaction with GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative outcomes. Research indicates that DHF may serve as a potential therapeutic agent for anxiety and stress-related disorders due to its ability to modulate cortisol levels and exert calming effects on the nervous system .

Case Study: Anesthetic Properties in Aquatic Species

A significant study explored the use of DHF as an anesthetic for silver catfish (Rhamdia quelen). The research demonstrated that DHF exhibited potent anesthetic effects comparable to eugenol but at higher concentrations without causing mortality. The study revealed that DHF could induce sedation more rapidly than traditional anesthetics, making it a promising candidate for aquaculture applications .

Analgesic Properties

Recent investigations into the analgesic properties of DHF have shown its effectiveness in reducing pain responses in animal models. A study indicated that DHF possesses significant analgesic activity, suggesting its potential use in pain management therapies . This property adds to its versatility in pharmaceutical applications.

Industrial Applications

DHF's aromatic properties make it valuable in the fragrance industry. Its unique scent profile allows it to be incorporated into perfumes and other scented products, enhancing their appeal. The compound's extraction from natural sources typically involves steam distillation followed by chromatographic purification techniques to ensure high purity for industrial use.

Chemical Properties and Reactions

DHF undergoes various chemical reactions, including oxidation and reduction processes. It can be oxidized to form ketones or carboxylic acids and reduced to alcohol derivatives. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Chemical Reaction Table

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |

| Reduction | Sodium borohydride | Alcohol derivatives |

| Substitution | Halogens, Nucleophiles | Various substituted derivatives |

Comparison Table

| Compound | Aromatic Properties | Sedative Effects | Unique Characteristics |

|---|---|---|---|

| This compound | Yes | Yes | Strong GABA_A receptor interaction |

| Fukinone | Yes | Moderate | Less potent than DHF |

| Spathulenol | Yes | Yes | Similar but less effective than DHF |

Mécanisme D'action

Dehydrofukinone exerts its effects primarily through interaction with the GABA A receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic outcomes. Additionally, this compound modulates cortisol levels, contributing to its stress-reducing properties .

Comparaison Avec Des Composés Similaires

Fukinone: Another sesquiterpene with similar aromatic properties.

Nootkatone: A sesquiterpene found in grapefruit, known for its insect-repellent properties.

Spathulenol: A sesquiterpene with sedative effects similar to dehydrofukinone.

Uniqueness: this compound is unique due to its specific interaction with the GABA A receptor and its potential therapeutic applications in neuropharmacology. Its distinct chemical structure also sets it apart from other sesquiterpenes, providing unique aromatic and biological properties .

Activité Biologique

Dehydrofukinone (DHF) is a naturally occurring sesquiterpene ketone predominantly found in the essential oil of Nectandra grandiflora. This compound has garnered attention for its diverse biological activities, including antimicrobial, anesthetic, and potential neuroprotective effects. This article explores the biological activity of DHF, supported by data tables, case studies, and detailed research findings.

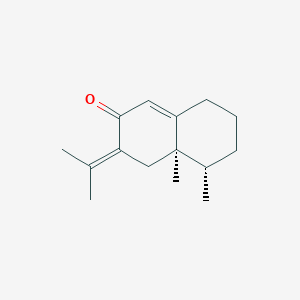

Chemical Structure and Properties

This compound is classified as an eremophilane-type compound. Its unique chemical structure contributes to its varied biological activities. The molecular formula for this compound is C15H22O, and it features a distinctive arrangement of carbon atoms that influences its interaction with biological systems.

Antimicrobial Activity

DHF exhibits significant antimicrobial properties, particularly against various fungi and bacteria. Research indicates that DHF's antifungal activity is notable, with mycelial inhibition percentages ranging from 76.06% to 79.45% when compared to pure essential oils that contain it .

Table 1: Antifungal Activity of this compound

| Pathogen | Inhibition Percentage | LC50 (μL/mL) |

|---|---|---|

| Gloeophyllum trabeum | 76.06% | 0.39 |

| Pleurotus sanguineus | 79.45% | 1.22 |

Anesthetic and Sedative Effects

DHF has been patented in Brazil for its use as an anesthetic in aquatic animals, particularly in silver catfish (Rhamdia quelen). Studies have shown that DHF acts on GABA_A receptors, producing sedative effects comparable to diazepam .

Case Study: Anesthetic Efficacy in Fish

In experimental settings, fish were exposed to varying concentrations of DHF (2.5-50 mg/L). Results demonstrated that DHF effectively induced sedation without significant side effects at lower concentrations. The combination of DHF with diazepam showed enhanced sedation rates, indicating a synergistic effect .

Table 2: Sedative Effects of this compound in Fish

| Concentration (mg/L) | Sedation Level (S2) | Time to Induction (min) |

|---|---|---|

| 10 | Yes | 5 |

| 20 | Yes | 3 |

| 50 | Yes | 2 |

Neuroprotective and Anticonvulsant Effects

Research has indicated that DHF may possess anticonvulsant properties, making it a candidate for further studies in epilepsy treatment. Its mechanism appears to involve modulation of GABAergic pathways, which are crucial for maintaining neuronal excitability .

Antioxidant Activity

DHF has also been evaluated for its antioxidant potential. Studies have shown that it can reduce DPPH radicals significantly at concentrations greater than 1000 μg/mL, although this is less potent than conventional antioxidants like quercetin .

Table 3: Antioxidant Activity of this compound

| Concentration (μg/mL) | DPPH Reduction (%) |

|---|---|

| >1000 | <50 |

Propriétés

IUPAC Name |

(4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOKWSREAZGFFC-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC(=O)C(=C(C)C)CC12C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173258 | |

| Record name | Dehydrofukinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19598-45-9 | |

| Record name | Dehydrofukinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019598459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrofukinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROFUKINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7D1QL7L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.